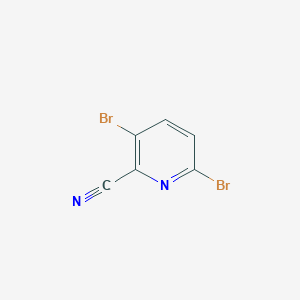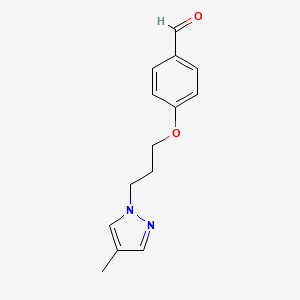
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is a chemical compound that features a pyrazole ring attached to a benzaldehyde moiety through a propoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid.
Reduction: 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid:
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol: A reduced derivative used as an intermediate in organic synthesis.
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzene: A simpler analog without the aldehyde group, used in materials science.
Uniqueness
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde moiety, which confer distinct chemical reactivity and potential bioactivity. The propoxy linker provides flexibility and spatial separation between the two functional groups, enhancing the compound’s versatility in various applications.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-12-9-15-16(10-12)7-2-8-18-14-5-3-13(11-17)4-6-14/h3-6,9-11H,2,7-8H2,1H3 |
Clave InChI |
RGTXMLGAXMCIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCCOC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)

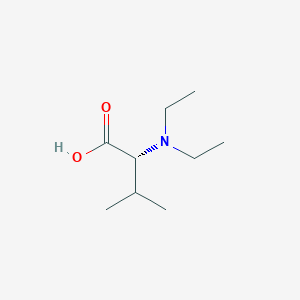
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol](/img/structure/B12296471.png)
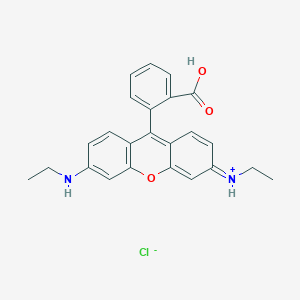


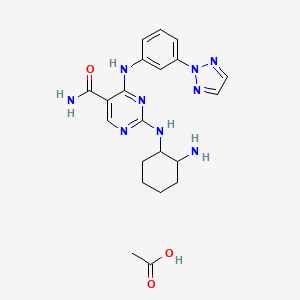
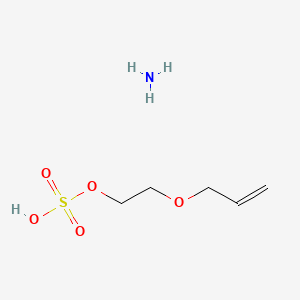
![1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12296507.png)
